1-Piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-nitrophenyl ester
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Overview
Description
1-Piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-nitrophenyl ester is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a phenylmethyl group, and a nitrophenyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-nitrophenyl ester typically involves the esterification of 1-Piperidinecarboxylic acid with 4-nitrophenol in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative condensing agents and solvents to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
1-Piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-nitrophenyl ester is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-nitrophenyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitrophenyl ester group is particularly important for its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-aminophenyl ester
- 1-Piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-methoxyphenyl ester
- 1-Piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-chlorophenyl ester
Uniqueness
1-Piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-nitrophenyl ester is unique due to the presence of the nitrophenyl ester group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
CAS No. |
628717-19-1 |
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Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-benzylpiperidine-1-carboxylate |
InChI |
InChI=1S/C19H20N2O4/c22-19(25-18-8-6-17(7-9-18)21(23)24)20-12-10-16(11-13-20)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |
InChI Key |
IMDYVHIBOROIMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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